7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid, phenylhydrazine, and pyrimidine derivatives. The synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxyphenylacetic acid with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules.
Medicine
In medicinal chemistry, 7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial effects.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound used in the synthesis of various organic molecules.
Peanut skin bioactive compounds: Compounds with potential health benefits.
Citrus pectin-derived compounds: Compounds used in food and pharmaceutical industries.
Uniqueness
7-[2-(3,4-dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its complex structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H21N5O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C24H21N5O3/c1-31-19-9-8-16(14-20(19)32-2)10-12-28-13-11-18-21(23(28)30)22(17-6-4-3-5-7-17)29-24(27-18)25-15-26-29/h3-9,11,13-15H,10,12H2,1-2H3 |
InChI Key |
RZRLNVVUCXBYIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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